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Compound of Interest

Compound Name: 2-(Oxazol-4-YL)ethan-1-amine tfa

Cat. No.: B2354665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 2-(Oxazol-4-YL)ethan-

1-amine and its structural analogs. While direct experimental data for 2-(Oxazol-4-YL)ethan-1-

amine is not extensively available in publicly accessible literature, this document synthesizes

findings from studies on closely related oxazole, imidazole, and oxadiazole derivatives to

project potential therapeutic applications and guide future research. The primary areas of

bioactivity explored are antimicrobial, anticancer, and histamine H3 receptor antagonism,

based on recurrent findings for analogous chemical scaffolds.

Overview of Potential Bioactivities
The core structure of 2-(Oxazol-4-YL)ethan-1-amine, featuring an oxazole ring linked to an

ethylamine side chain, is a recurring motif in compounds exhibiting a range of pharmacological

effects. The oxazole nucleus is recognized for its role in various biological activities, including

antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The ethylamine side

chain is also a key feature in many neuroactive compounds, including histamine and its

analogs.

This guide will focus on three key potential bioactivities:

Antimicrobial Activity: The oxazole scaffold is a common feature in compounds with

antibacterial and antifungal properties.[1][2]
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Anticancer Activity: Numerous oxazole and isoxazole derivatives have demonstrated

cytotoxic effects against various cancer cell lines.[3][4]

Histamine H3 Receptor Antagonism: The structural similarity of the 4-(2-aminoethyl)oxazole

moiety to histamine suggests potential interaction with histamine receptors, particularly the

H3 receptor, a key target in neuropharmacology.[5][6]

Comparative Data on Analog Bioactivity
The following tables summarize quantitative data from studies on analogs of 2-(Oxazol-4-

YL)ethan-1-amine. This data is intended to provide a comparative perspective on how

structural modifications can influence bioactivity.

Antimicrobial Activity of Oxazole and Oxadiazole
Analogs
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an

antimicrobial agent. A lower MIC value indicates greater potency.

Compound/Analog
Class

Test Organism MIC (µg/mL) Reference

2,5-disubstituted

1,3,4-oxadiazoles

Staphylococcus

aureus
4 - 32 [7]

2,5-disubstituted

1,3,4-oxadiazoles
Escherichia coli > 32 [7]

2-amino-4-pyrazolyl-

4H-1,3-oxazines

Staphylococcus

aureus
- [8]

3-(1,3,4-Oxadiazol-2-

yl)quinazolin-4(3H)-

ones

S. aureus, S.

pyogenes
50 - 250 [9]

5-(2-Thienyl)-1,3,4-

oxadiazole derivatives

Gram-positive

bacteria
- [10]
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Note: Specific MIC values for 2-amino-4-pyrazolyl-4H-1,3-oxazines and some 5-(2-

thienyl)-1,3,4-oxadiazole derivatives were not provided in the abstract, but the studies reported

significant activity.

Anticancer Activity of Oxazole and Isoxazole Analogs
The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug

that is required for 50% inhibition in vitro. A lower IC50 value indicates greater cytotoxic

potency.

Compound/Analog
Class

Cancer Cell Line IC50 (µM) Reference

1,2,4-oxadiazole-

isoxazole linked

quinazolines

DU-145 (prostate) 0.011 [4]

1,2,4-oxadiazole

linked

imidazopyrazines

MCF-7 (breast) 0.22 [4]

Oxazolo[5,4-

d]pyrimidine derivative

(3g)

HT29 (colon) 58.4 [11]

4-arylsulfonyl-1,3-

oxazoles

SNB75, SF-539

(CNS)
- [12]

Note: For 4-arylsulfonyl-1,3-oxazoles, a specific IC50 was not given, but the study reported

high activity at a 10 µM screening concentration.

Histamine H3 Receptor Binding Affinity of Imidazole and
Analogous Compounds
The binding affinity of a ligand to its receptor is typically measured by the inhibition constant

(Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity.
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Compound/Analog Receptor/Assay Ki or Kd (nM) Reference

GT-2331 (imidazole

derivative)

Rat Histamine H3

Receptor
0.125 (Ki) [13]

[3H]Nα-

methylhistamine

Human Histamine H3

Receptor
8.9 (pKd) [14]

4-methylhistamine
Human Histamine H4

Receptor
7.0 (Ki) [6][15]

4-benzimidazolyl-

piperidinylcarbonyl-

piperidine analogs

Human Histamine H3

Receptor
< 0.5 (Ki) [16]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of standard protocols for the key bioassays discussed.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth

of a microorganism in vitro.[17]

Broth Microdilution Method:[18][19][20]

Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound is

prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., ~5×10^5

CFU/mL) is prepared.

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
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Reading Results: The MIC is determined as the lowest concentration of the antimicrobial

agent in which there is no visible turbidity or growth.[21]

Prepare serial dilutions of test compound in 96-well plate

Inoculate wells with microbial suspension

Prepare standardized microbial inoculum

Incubate at 37°C for 18-24 hours Observe for visible growth (turbidity) Determine the lowest concentration with no growth (MIC)

Click to download full resolution via product page

Figure 1: Workflow for MIC determination by broth microdilution.

MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability, proliferation, and cytotoxicity.[22]

Protocol:[23][24]

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compound and incubated for a specified period (e.g., 24-72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well.

Incubation: The plate is incubated for 2-4 hours to allow for the formation of formazan

crystals by mitochondrial dehydrogenases in viable cells.

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The intensity of the color is proportional to the number of viable cells.
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Cell Preparation Treatment Assay

Seed cancer cells in 96-well plate Allow cells to adhere overnight Treat cells with test compounds Incubate for 24-72 hours Add MTT solution Incubate for 2-4 hours Add solubilizing agent (e.g., DMSO) Measure absorbance at 570 nm

Click to download full resolution via product page

Figure 2: Workflow of the MTT assay for cytotoxicity.

Histamine H3 Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[25]

Protocol:[14][26][27]

Membrane Preparation: Membranes from cells expressing the histamine H3 receptor are

prepared.

Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand

(e.g., [3H]-Nα-Methylhistamine) and varying concentrations of the unlabeled test compound.

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound from

the free radioligand.

Washing: The filters are washed to remove any non-specifically bound radioligand.

Scintillation Counting: The radioactivity retained on the filters, which corresponds to the

amount of bound radioligand, is measured using a scintillation counter.

Data Analysis: The data is analyzed to determine the Ki of the test compound.

Prepare cell membranes expressing H3 receptor Incubate membranes with radioligand and test compound Separate bound and free radioligand by filtration Wash filters to remove non-specific binding Measure radioactivity with a scintillation counter Calculate binding affinity (Ki)
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Figure 3: Workflow for a histamine H3 receptor binding assay.

Structure-Activity Relationship (SAR) Insights
Based on the available literature for analogous compounds, several SAR trends can be

inferred:

For Antimicrobial Activity: The nature and position of substituents on the aromatic rings

attached to the oxazole or oxadiazole core significantly influence activity. Electron-

withdrawing groups, such as halogens or nitro groups, on a phenyl ring often enhance

antibacterial activity.[7] Lipophilicity also plays a role in the transport of the compound across

microbial membranes.[7]

For Anticancer Activity: The presence of specific substituents on the oxazole ring system is

critical for cytotoxicity. For instance, the incorporation of phenyl, methoxyphenyl, or halogen-

substituted phenyl moieties has been shown to significantly enhance therapeutic activity. The

overall shape and electronic properties of the molecule determine its interaction with

biological targets.

For Histamine H3 Receptor Antagonism: A basic nitrogen atom, typically in an imidazole or a

bioisosteric ring like oxazole, is a key pharmacophoric feature for H3 receptor affinity. The

length and nature of the linker between this basic head and a lipophilic tail region are crucial

for potent antagonist activity.[5]

Antimicrobial SAR Anticancer SAR H3 Antagonist SAR

Oxazole/Oxadiazole Core

Enhanced Antimicrobial Activity

Substituents
(e.g., halogens, nitro groups) Lipophilicity Oxazole Core

Enhanced Cytotoxicity

Substituents
(e.g., phenyl, methoxyphenyl) Molecular Shape & Electronics Basic Head

(Oxazole/Imidazole)

Potent H3 Antagonism

Alkyl Linker Lipophilic Tail
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Figure 4: Key structural features influencing bioactivity.

Conclusion and Future Directions
While direct experimental data on 2-(Oxazol-4-YL)ethan-1-amine is limited, the analysis of its

structural analogs strongly suggests its potential as a bioactive molecule. The evidence points

towards promising avenues of investigation in antimicrobial, anticancer, and

neuropharmacological research.

Future research should focus on:

Synthesis and in vitro screening of 2-(Oxazol-4-YL)ethan-1-amine and a focused library of its

derivatives against a panel of microbes, cancer cell lines, and histamine receptor subtypes.

Detailed structure-activity relationship studies to optimize potency and selectivity for the most

promising bioactivities.

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.

This comparative guide serves as a foundational resource to stimulate and inform further

research into the therapeutic potential of this and related classes of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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